N-(2-ethoxyphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its molecular formula, the arrangement of atoms, and the type of bonds present.Chemical Reactions Analysis
This involves detailing the chemical reactions that the compound can undergo, including its reactivity, the products it can form, and the conditions required for these reactions.Physical And Chemical Properties Analysis
This involves detailing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Imaging Applications
A study by Gao et al. (2016) focuses on the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for potential PET tracers to image nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). These compounds were prepared through O-[(11)C]methylation of their precursors, showing radiochemical yields of 50-60% and specific activity at the end of synthesis ranging from 185-555GBq/μmol, highlighting their utility in imaging applications (Gao, Wang, & Zheng, 2016).
Antinociceptive Activity
Doğruer et al. (2000) synthesized new [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl]-acetamide derivatives and evaluated their antinociceptive activity using modified Koster's Test in mice. The study found several compounds more potent than aspirin, indicating the potential of these derivatives in pain management (Doğruer, Şahin, Ünlü, & Ito, 2000).
Facile Synthesis and Transformation
Rady and Barsy (2006) reported on the facile synthesis of pyridine, pyridazine, and several other derivatives from ethyl 2-arylhydrazono-3-butyrates. Their work demonstrates the versatility of these compounds in generating a wide range of heterocyclic derivatives, contributing to medicinal chemistry and drug design (Rady & Barsy, 2006).
Antimicrobial Activities
A study by Saravanan et al. (2010) synthesized novel thiazoles with pyrazole moieties and screened them for antimicrobial activities against various bacterial and fungal strains. Their findings suggest the potential of these compounds in developing new antimicrobial agents (Saravanan, Alagarsamy, Pavitra, Kumar, Savithri, Naresh, & Avinash, 2010).
Modification for Anticancer Effects
Wang et al. (2015) explored modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to reduce toxicity and improve anticancer efficacy. By replacing the acetamide group with an alkylurea moiety, they achieved compounds with potent antiproliferative activities, suggesting a promising approach for cancer therapy enhancement (Wang, Mao, Cao, Xie, Xin, Lian, Cao, & Zhang, 2015).
Safety And Hazards
This involves detailing the safety measures to be taken while handling the compound, its toxicity, environmental impact, and disposal methods.
Future Directions
This involves discussing potential future research directions or applications of the compound based on its properties and effects.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. Always follow safety guidelines when handling chemicals.
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-4-32-21-12-8-6-10-18(21)27-22(30)15-33-23-14-13-19(28-29-23)24-16(2)26-25(34-24)17-9-5-7-11-20(17)31-3/h5-14H,4,15H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INFVFCVUTMTWBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=CC=C4OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-((6-(2-(2-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide |
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